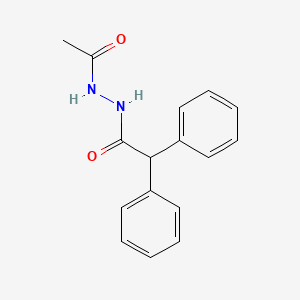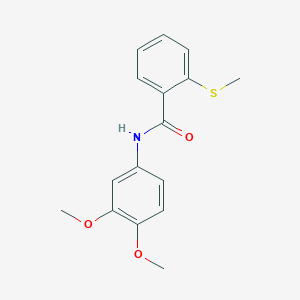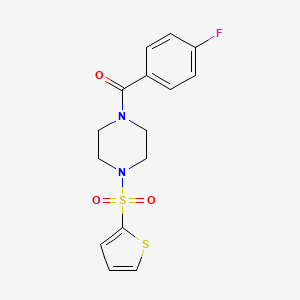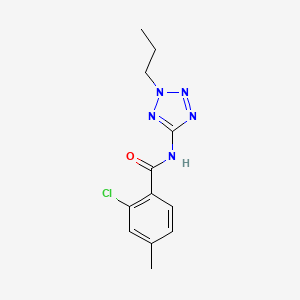![molecular formula C14H20ClNO B5786700 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine, also known as CMEP, is a compound that has been extensively studied for its potential use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. CMEP has been shown to have promising effects in preclinical models of these disorders, making it a potential candidate for further development as a therapeutic agent.
Mecanismo De Acción
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and blocking its activity. This receptor is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the activity of mGluR5, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine reduces the amount of glutamate released in the brain, which can improve cognitive function and reduce anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to reduce the release of glutamate in the brain, improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the selective antagonism of mGluR5 by 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine in scientific research has several advantages and limitations. One advantage is that 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been extensively studied in preclinical models, which provides a wealth of information on its effects and mechanisms of action. However, one limitation of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine is that it has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent. Another limitation is that 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine and its potential use as a therapeutic agent. One direction is to further investigate the mechanisms of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine and its effects on glutamate signaling in the brain. Another direction is to test the efficacy of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine in clinical trials for the treatment of cognitive disorders, anxiety, depression, and addiction. Additionally, the development of more selective and potent mGluR5 antagonists could provide new tools for the study of this receptor and its role in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine involves a multi-step process that starts with the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form the intermediate 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine in the presence of a base to form the final product, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine. The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been extensively studied for its potential use as a selective antagonist of mGluR5. This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. By blocking the activity of mGluR5, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to have promising effects in preclinical models of these disorders. For example, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, reduce anxiety and depression-like behaviors in animal models of anxiety and depression, and reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXHWMXRAHAFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)



![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)




![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)


